8-(2-methylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
8-(2-methylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.17394160 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Core components involved in the necroptosis signaling pathway include:
- At the molecular and cellular levels, necroptosis leads to cell swelling, plasma membrane rupture, and release of intracellular contents .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
8-(2-methylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a novel delta opioid receptor-selective agonist . This compound interacts primarily with delta opioid receptors, which are G-protein coupled receptors involved in modulating pain and mood. The interaction between this compound and delta opioid receptors is characterized by binding to the orthosteric site, leading to receptor activation and subsequent signal transduction . Additionally, this compound has shown selectivity over other G-protein coupled receptors, indicating its potential for targeted therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are significant. This compound has been shown to influence cell signaling pathways, particularly those involving delta opioid receptors . Activation of these receptors by this compound can lead to changes in gene expression and cellular metabolism. For instance, it has demonstrated anti-allodynic efficacy in models of inflammatory pain, suggesting its role in modulating pain-related cellular responses . Furthermore, the compound’s selectivity for delta opioid receptors minimizes off-target effects, making it a promising candidate for therapeutic development .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with delta opioid receptors . Molecular docking and dynamic simulations have shown that this compound binds to the orthosteric site of the receptor, leading to receptor activation . This activation triggers downstream signaling pathways, including G-protein signaling, which is slightly biased in favor of this pathway . The compound’s ability to selectively activate delta opioid receptors while avoiding beta-arrestin recruitment suggests a reduced risk of adverse effects such as seizures and tachyphylaxis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound maintains its stability and efficacy over extended periods . In in vitro and in vivo models, the compound has demonstrated sustained anti-allodynic effects, indicating its potential for long-term therapeutic use . Additionally, the stability of this compound under physiological conditions suggests its suitability for further development as a drug candidate .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has shown significant anti-allodynic efficacy without notable adverse effects . At higher doses, there is a potential for toxic effects, although these have not been extensively characterized .
Metabolic Pathways
This compound is involved in metabolic pathways associated with delta opioid receptor signaling . The compound’s interaction with these receptors influences metabolic flux and metabolite levels, particularly in pathways related to pain modulation and inflammatory responses . Enzymes and cofactors involved in these pathways may also interact with the compound, affecting its overall metabolic profile . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . The compound’s ability to selectively target delta opioid receptors suggests a preferential accumulation in tissues expressing these receptors . Additionally, its distribution within the body may be affected by factors such as tissue permeability and binding affinity . These properties are important for determining the compound’s pharmacokinetic profile and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily associated with delta opioid receptors . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its activity and function, as it ensures that the compound interacts with its intended targets . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
8-(2-methylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-3-10-21-16(23)18(19-17(21)24)8-11-20(12-9-18)15(22)14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQPBFKWOZOAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3C)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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